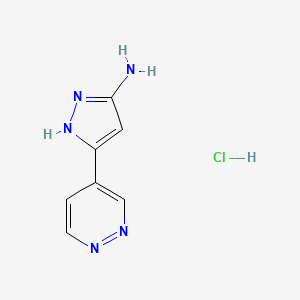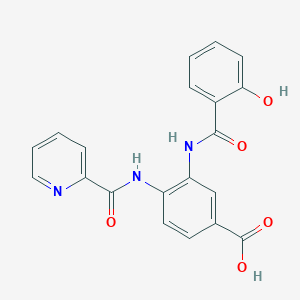
3-Amino-5-(4-pyridazinyl)pyrazole Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD32876563 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876563 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of MFCD32876563 is scaled up using large reactors and automated systems. The process involves the same fundamental steps as in the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Advanced techniques such as continuous flow reactors and high-throughput screening are often employed to enhance production rates and minimize waste.
化学反応の分析
Types of Reactions
MFCD32876563 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving MFCD32876563 are carried out under specific conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ether or tetrahydrofuran. Substitution reactions may be facilitated by catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from the reactions of MFCD32876563 depend on the type of reaction and the reagents used. For instance, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions can result in various substituted compounds with different functional groups.
科学的研究の応用
MFCD32876563 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: MFCD32876563 is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of MFCD32876563 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
特性
分子式 |
C7H8ClN5 |
|---|---|
分子量 |
197.62 g/mol |
IUPAC名 |
5-pyridazin-4-yl-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H7N5.ClH/c8-7-3-6(11-12-7)5-1-2-9-10-4-5;/h1-4H,(H3,8,11,12);1H |
InChIキー |
SPOGUISRXTXYGV-UHFFFAOYSA-N |
正規SMILES |
C1=CN=NC=C1C2=CC(=NN2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bis[(2-bromophenyl)thio]methane](/img/structure/B13708234.png)


![3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13708251.png)

![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)






